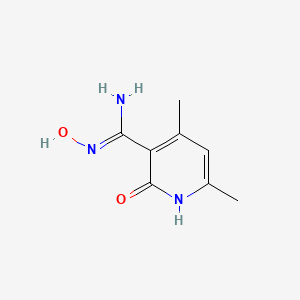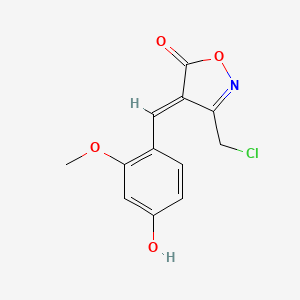
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
Übersicht
Beschreibung
(4E)-3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one, also known as CMHMO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, a carbon atom, and a chlorine atom. CMHMO has been found to possess a variety of biological and biochemical properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Theoretical Studies
The compounds similar to (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one have been studied for their crystallographic properties. For instance, Brancatelli et al. (2011) investigated arylidene-isoxazolone compounds, revealing their different configurations and molecular geometries. These studies are essential in understanding the physical and chemical properties of these compounds, which can be crucial in various scientific and industrial applications (Brancatelli et al., 2011).
Green and Efficient Synthesis
The synthesis of isoxazol-5(4H)-one derivatives, including those similar to the compound , has been explored in environmentally friendly ways. Pourmousavi et al. (2018) demonstrated a green synthesis method in water, highlighting the importance of sustainable and efficient production methods in scientific research and industrial applications (Pourmousavi et al., 2018).
Corrosion Inhibition
Isoxazole derivatives have been studied for their potential as corrosion inhibitors. Aslam et al. (2020) examined an isoxazole derivative as an eco-friendly corrosion inhibitor, showing high efficiency in protecting mild steel in acidic medium. This application is crucial in the fields of materials science and engineering (Aslam et al., 2020).
Photophysical Behavior
The photophysical behavior of DFHBI derivatives, which are structurally similar to the compound , has been characterized. Santra et al. (2019) explored the fluorescence properties of these molecules, indicating their potential use in imaging and sensing applications (Santra et al., 2019).
Antimicrobial Activity
Compounds structurally related to (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one have been synthesized and tested for their antimicrobial activity. Maheta et al. (2012) reported that some isoxazol-5(4H)-one derivatives exhibited potential antimicrobial properties, which could be valuable in medical and pharmaceutical research (Maheta et al., 2012).
Photodynamic Therapy
The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, demonstrating their usefulness as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Plant Growth and Development
The effect of isoxazolone derivatives on plant growth has also been explored. Smirnov et al. (2022) investigated the impact of these compounds on wheat seedlings, indicating potential applications in agriculture and botany (Smirnov et al., 2022).
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-17-11-5-8(15)3-2-7(11)4-9-10(6-13)14-18-12(9)16/h2-5,15H,6H2,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOMHDYWCFIGZ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/2\C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
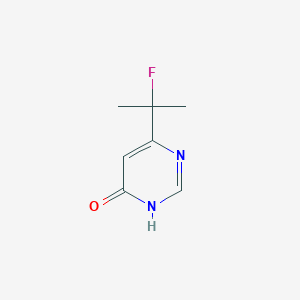
![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)


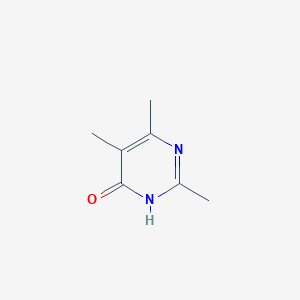
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
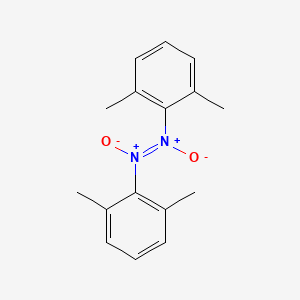

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)
